tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate
Description
This compound belongs to the class of azaspiro bicyclic systems fused with an oxirane (epoxide) ring. Its structure features a bicyclo[3.3.1]nonane core, where the 3-position is connected to a spiro-linked oxirane ring. The tert-butyl carbamate group at the 9-position serves as a protective group for the amine, a common strategy in medicinal chemistry to modulate solubility and stability during synthesis .
The spiro-oxirane moiety introduces steric and electronic constraints, which can influence reactivity and binding in biological systems. This compound is typically synthesized via multi-step routes involving cyclization of ketones or diketones with hydroxylamine or formaldehyde derivatives, as seen in analogous bicyclo[3.3.1]nonane syntheses .
Properties
IUPAC Name |
tert-butyl (1R,5S)-spiro[9-azabicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-13(2,3)18-12(16)15-10-5-4-6-11(15)8-14(7-10)9-17-14/h10-11H,4-9H2,1-3H3/t10-,11+,14? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URSUJPSNMYNVKO-BVUQATHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCCC1CC3(C2)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H]2CCC[C@H]1CC3(C2)CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bicyclo[3.3.1]nonane Core Formation
The bicyclo[3.3.1]nonane scaffold is central to the target compound. A modified Stetter reaction using bicyclo[3.3.1]nonane-2,6-dione as a starting material has been employed to introduce the ketone functionality at the 9-position. Subsequent reduction and protection steps yield intermediates such as 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid, which serves as a precursor for further functionalization.
Spiro-Oxirane Ring Construction
The spiro-oxirane (epoxide) moiety is introduced via intramolecular cyclization. In one approach, bromonium ion intermediates generated from N-bromosuccinimide (NBS) or bromine facilitate ring closure by promoting electrophilic attack on the carbamate nitrogen. For example, treatment of benzyl(9-oxobicyclo[3.3.1]non-6-en-3-yl)carbamate with bromine at 0°C achieves cyclization to a bromo-azaadamantane intermediate, which is subsequently debrominated under hydrogenation conditions.
tert-Butyl Carbamate Installation
The tert-butyl carbamate group is introduced early in the synthesis to protect the amine functionality. A Curtius rearrangement of 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylic acid using diphenylphosphoryl azide and benzyl alcohol generates the corresponding carbamate. Alternative methods involve direct Boc protection using di-tert-butyl dicarbonate under basic conditions.
Detailed Methodologies and Reaction Optimization
Patent-Based Synthesis (CN103787973A)
A patented method outlines the following steps for synthesizing tert-butyl formate derivatives:
- Reaction Setup : Methyl vinyl ketone (146 mL) is added to a tetrahydrofuran (THF) solution of 4-formylpiperidine-1-tert-butyl formate (375 g) at -10°C.
- Alkaline Quench : An ethanolic potassium hydroxide solution (3N, 0.243 L) is added dropwise within 10 minutes, followed by stirring at room temperature for 16 hours.
- Workup and Purification :
Key Data :
| Parameter | Value |
|---|---|
| Temperature | -10°C to room temperature |
| Reaction Time | 16 hours |
| Chromatography Solvent | Hexane/ethyl acetate (70:30) |
| Final Yield | 85–90% |
Epoxidation and Cyclization (PMC6166225)
A peer-reviewed synthesis leverages epoxidation to form the spiro-oxirane:
- Epoxide Formation : Treatment of 9-oxobicyclo[3.3.1]non-6-ene-3-carboxylate with m-chloroperbenzoic acid (mCPBA) in dichloromethane generates an epoxide intermediate.
- Intramolecular Cyclization : The epoxide undergoes spontaneous ring closure via nucleophilic attack by the carbamate nitrogen, forming the spirocyclic framework.
- Deprotection : Hydrogenolysis with Pd/C and K₂CO₃ in methanol removes the benzyl group, yielding the free amine, which is reprotected as the tert-butyl carbamate.
Optimization Notes :
- Excess mCPBA (1.5 eq) ensures complete epoxidation.
- Cyclization proceeds efficiently at 0°C to prevent side reactions.
Reductive Amination Approach (RSC Supporting Information)
A complementary method employs reductive amination to construct the azaadamantane core:
- Spiropiperidine Formation : 2-Aryl-4-methylenepiperidine is treated with TMSCF₃ and NaI in THF under reflux to form the spiropiperidine intermediate.
- Lithiation-Trapping : n-BuLi-mediated lithiation at -78°C followed by electrophilic quenching introduces substituents at the 5-position.
- Boc Protection : Reaction with di-tert-butyl dicarbonate in the presence of DMAP affords the tert-butyl carbamate.
Critical Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Spiropiperidine Formation | THF, reflux, 16 h | 70% |
| Lithiation | n-BuLi, -78°C, 10 min | 65% |
| Boc Protection | DMAP, rt, 12 h | 90% |
Stereochemical Control and Resolution
The (1R,3s,5S) configuration is achieved through chiral auxiliaries or enzymatic resolution. In the patented method, the use of enantiopure 4-formylpiperidine-1-tert-butyl formate ensures the desired stereochemistry. Alternatively, kinetic resolution during the Curtius rearrangement has been reported to favor the (1R) configuration.
Analytical Characterization
The compound is characterized by:
- ¹H NMR : Distinct signals at δ 7.48 (s, 1H, spiro-CH), 3.32–3.51 (m, 4H, bicyclo-CH₂), and 1.41–1.53 (m, 11H, tert-butyl).
- Mass Spectrometry : ESI-MS m/z 254.2 [M+H]⁺, consistent with the molecular formula C₁₄H₂₃NO₃.
- X-ray Crystallography : Confirms the spirocyclic structure and absolute configuration.
Applications and Derivatives
The compound serves as a precursor to:
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
tert-Butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and the context of the interaction.
Comparison with Similar Compounds
Structural Analogues
tert-butyl (1R,3r,5S)-3-hydroxy-9-azabicyclo[3.3.1]nonane-9-carboxylate (57a)
- Key Differences : Lacks the spiro-oxirane; instead, a hydroxyl group is present at the 3-position.
- Synthesis : Prepared via reported procedures involving hydroxylation of the bicyclo core .
- Applications : Intermediate in nicotinic acetylcholine receptor (nAChR) ligand development, highlighting the role of substituents in receptor subtype selectivity .
tert-butyl 3'-oxo-9-azaspiro[bicyclo[3.3.1]nonane-3,1'-cyclobutane]-9-carboxylate
- Key Differences : Replaces oxirane with a cyclobutane ring fused via a spiro carbon.
- Properties : Molecular weight = 279.4 g/mol, purity ≥95% .
- Utility : Demonstrates the versatility of spiro systems in generating conformational diversity for drug discovery .
Spiro[bicyclo[3.3.1]nonane-2,2'-oxirane] (CAS 54674-61-2)
- Key Differences: Non-azaspiro analog; contains a neutral bicyclo[3.3.1]nonane-oxirane spiro system.
- Physicochemical Data : Molecular formula = C10H16O, molecular weight = 152.23 g/mol .
- Relevance: Used as a scaffold in natural product synthesis, e.g., in pheromones and terpenoids .
Data Tables
Table 1: Physicochemical Properties
Biological Activity
Chemical Overview
tert-butyl (1R,3s,5S)-9-azaspiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-9-carboxylate is a synthetic compound with the CAS number 2361608-72-0 and a molecular formula of CHNO. It has a molecular weight of 253.34 g/mol. The structure of this compound features a bicyclic framework that contributes to its unique biological activities.
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that compounds with similar structural motifs often exhibit significant activity against various biological systems, including:
- Anticancer Activity : Compounds resembling this structure have been studied for their potential as anticancer agents due to their ability to inhibit cell proliferation and induce apoptosis in cancer cells.
- Neuroprotective Effects : Some studies suggest that spirocyclic compounds can modulate neurotransmitter systems, offering protective effects against neurodegenerative diseases.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that spirocyclic compounds similar to this compound exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the mitochondrial pathway.
- Neuroprotective Properties : Research conducted at a university laboratory investigated the neuroprotective effects of similar azaspiro compounds in models of oxidative stress-induced neuronal damage. The findings indicated a reduction in cell death and improved cell viability through the modulation of reactive oxygen species (ROS) levels.
Comparative Biological Activity Table
Synthesis and Characterization
The synthesis of this compound involves several key steps:
- Formation of Bicyclic Framework : Utilizing cyclization reactions that are highly stereoselective.
- Functionalization : Introduction of the carboxylate group which enhances solubility and biological interaction.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are employed to confirm purity and structural integrity.
Future Directions in Research
Further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in structure affect biological activity can lead to more potent derivatives.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics and therapeutic potential.
- Mechanistic Studies : Elucidating the exact pathways through which these compounds exert their effects will provide insights for drug development.
Q & A
Q. Q1. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step protocols, including cyclization and functional group protection. For example, a reported method uses paraformaldehyde and benzylamine in methanol under reflux to construct the spirocyclic core, followed by Boc-protection . Key parameters include:
- Temperature control : Reflux conditions (~100°C) prevent side reactions during cyclization.
- Solvent selection : Polar aprotic solvents (e.g., THF) enhance reaction efficiency in later stages .
- Reagent stoichiometry : Excess paraformaldehyde (2.2 equiv) ensures complete imine formation .
Yields range from 45% to 98%, depending on purification methods (e.g., column chromatography vs. recrystallization) .
Q. Q2. How can researchers confirm the stereochemical configuration of the bicyclo[3.3.1]nonane core?
Methodological Answer:
- X-ray crystallography : Provides definitive proof of the 1R,3s,5S configuration .
- NMR spectroscopy : NOE (Nuclear Overhauser Effect) experiments identify spatial proximity of protons in the rigid bicyclic system .
- Optical rotation : Matches reported values for enantiopure intermediates (e.g., tert-butyl (S)-configured analogs) .
Advanced Research Questions
Q. Q3. What strategies mitigate stereochemical instability during functionalization of the oxirane ring?
Methodological Answer: The oxirane’s strain and reactivity pose challenges. Approaches include:
- Low-temperature reactions : Below –20°C to prevent epoxide ring-opening .
- Protecting group chemistry : Use of Boc (tert-butoxycarbonyl) to shield the azaspiro nitrogen during nucleophilic attacks .
- Computational modeling : DFT calculations predict regioselectivity in ring-opening reactions (e.g., with amines or thiols) .
Contradictions arise in solvent effects: Polar solvents stabilize transition states but may accelerate hydrolysis .
Q. Q4. How can researchers resolve discrepancies in biological activity data for analogs of this compound?
Methodological Answer: Discrepancies often stem from:
- Impurity profiles : HPLC-MS analysis (≥97% purity) ensures consistent bioassay results .
- Conformational flexibility : MD simulations reveal how spirocyclic rigidity affects target binding (e.g., nicotinic receptors) .
- Assay conditions : Variations in pH or ionic strength alter protonation states of the tertiary amine, impacting IC50 values .
Cross-validation with orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended .
Q. Q5. What safety protocols are essential for handling azaspiro compounds with oxidizing agents?
Methodological Answer:
- Personal protective equipment (PPE) : Nitrile gloves and flame-retardant lab coats prevent dermal exposure .
- Ventilation : Use fume hoods during reactions with volatile oxidants (e.g., KMnO4) .
- Spill management : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Decomposition products (e.g., CO, NOx) require gas detectors in confined spaces .
Q. Q6. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Software like Schrödinger’s QikProp evaluates logP (target: 1–3) and blood-brain barrier permeability .
- Docking studies : Identify key interactions with CYP450 isoforms to reduce metabolic liability .
- SAR analysis : Parametrization of substituent effects on solubility (e.g., hydroxymethyl groups enhance aqueous stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
